N-(4-carbamoylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
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Properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-14-4-2-5-15(12-14)13-24-11-3-6-18(21(24)27)20(26)23-17-9-7-16(8-10-17)19(22)25/h2-12H,13H2,1H3,(H2,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBRHXBLGYCDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-carbamoylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a dihydropyridine ring, which is known for its diverse biological activities. The presence of both aromatic and heterocyclic components in its structure enhances its interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth and show antiviral activity against various viruses. The mechanism often involves interference with microbial cell wall synthesis or viral replication processes.
Anticancer Potential
Dihydropyridine derivatives have been investigated for their anticancer properties. A study highlighted that certain structural modifications in related compounds led to significant cytotoxic effects against cancer cell lines. The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing downstream signaling cascades.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, affecting replication and transcription processes.
Case Study 1: Antiviral Activity
A study on related compounds demonstrated significant antiviral effects against SARS-CoV-2. The binding affinity to the main protease (Mpro) was assessed using molecular docking studies, revealing promising results for potential therapeutic applications against COVID-19 .
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Compound 5 | -7.33 |
| Compound 6 | -7.22 |
| Nirmatrelvir | -6.54 |
This table illustrates the comparative binding energies of different compounds against the viral enzyme, indicating the potential efficacy of these derivatives.
Case Study 2: Anticancer Efficacy
In vitro studies conducted on dihydropyridine derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations required to inhibit cell growth. The mechanism involved apoptosis induction through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
